5-methoxy-6-(2-(piperazin-1-yl)ethoxy)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-6-(2-(piperazin-1-yl)ethoxy)-1H-indole is a synthetic compound that belongs to the indole class of organic compounds Indoles are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-6-(2-(piperazin-1-yl)ethoxy)-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core structure.
Methoxylation: Introduction of the methoxy group at the 5-position of the indole ring.
Ethoxylation: Attachment of the ethoxy group at the 6-position.
Piperazine Introduction: Finally, the piperazine moiety is introduced at the ethoxy group.
The reaction conditions often involve the use of solvents like chloroform or dichloromethane, and catalysts such as potassium carbonate. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-6-(2-(piperazin-1-yl)ethoxy)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce various reduced indole derivatives.
Scientific Research Applications
5-methoxy-6-(2-(piperazin-1-yl)ethoxy)-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as neuroprotection and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methoxy-6-(2-(piperazin-1-yl)ethoxy)-1H-indole involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. The compound’s effects are mediated through its binding to proteins and enzymes, altering their activity and leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-2-(piperazin-1-yl)indole
- 6-methoxy-2-(piperazin-1-yl)indole
- 5-ethoxy-2-(piperazin-1-yl)indole
Uniqueness
5-methoxy-6-(2-(piperazin-1-yl)ethoxy)-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H21N3O2 |
---|---|
Molecular Weight |
275.35 g/mol |
IUPAC Name |
5-methoxy-6-(2-piperazin-1-ylethoxy)-1H-indole |
InChI |
InChI=1S/C15H21N3O2/c1-19-14-10-12-2-3-17-13(12)11-15(14)20-9-8-18-6-4-16-5-7-18/h2-3,10-11,16-17H,4-9H2,1H3 |
InChI Key |
MUJXOBZBXJIFRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN2)OCCN3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.